molecular formula C9H3Cl2KN2O3 B6215900 potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 2609019-15-8

potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B6215900
CAS No.: 2609019-15-8
M. Wt: 297.13 g/mol
InChI Key: AWCSYMRGFXKWCM-UHFFFAOYSA-M
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Description

The compound “potassium (3,5-dichlorophenyl)trifluoroborate” is somewhat similar . It has a molecular weight of 252.90 and is stored under inert atmosphere at room temperature .


Synthesis Analysis

While specific synthesis methods for “potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate” were not found, there are related compounds with documented synthesis methods. For instance, the synthesis of “N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine” has been reported . Additionally, the Suzuki–Miyaura coupling reaction is a widely used method for carbon–carbon bond formation, which involves organoboron reagents .

Safety and Hazards

The safety data sheet for “3,5-Dichlorophenyl isocyanate” indicates that it causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate' involves the reaction of 3,5-dichlorophenyl hydrazine with ethyl chloroformate to form 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl ethyl carbonate. This intermediate is then reacted with potassium hydroxide to form the final product, potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate.", "Starting Materials": [ "3,5-dichlorophenyl hydrazine", "ethyl chloroformate", "potassium hydroxide" ], "Reaction": [ "Step 1: 3,5-dichlorophenyl hydrazine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl ethyl carbonate.", "Step 2: The intermediate 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl ethyl carbonate is then reacted with potassium hydroxide in a solvent such as ethanol to form the final product, potassium 5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate." ] }

CAS No.

2609019-15-8

Molecular Formula

C9H3Cl2KN2O3

Molecular Weight

297.13 g/mol

IUPAC Name

potassium;5-(3,5-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

InChI

InChI=1S/C9H4Cl2N2O3.K/c10-5-1-4(2-6(11)3-5)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

AWCSYMRGFXKWCM-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

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